2-[(Tert-butylsulfanyl)methyl]piperidine CAS number 1820639-50-6
2-[(Tert-butylsulfanyl)methyl]piperidine CAS number 1820639-50-6
An In-depth Technical Guide to the Synthesis and Characterization of 2-Substituted Piperidines: A Representative Approach for 2-[(Tert-butylsulfanyl)methyl]piperidine
Senior Application Scientist Note: Initial searches for detailed technical information on 2-[(Tert-butylsulfanyl)methyl]piperidine (CAS Number 1820639-50-6) did not yield published scientific literature regarding its synthesis, characterization, or application. This guide, therefore, provides a comprehensive, technically-grounded framework for the synthesis and analysis of structurally similar 2-(alkylsulfanyl)methyl-piperidines. The protocols and data presented are representative and based on established chemical principles and analogous, well-documented piperidine derivatives.
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," its structural and physicochemical properties make it a frequent component in a multitude of natural products and synthetic pharmaceuticals, spanning over twenty drug classes.[1][2] The piperidine moiety's utility stems from its stable chair conformation, which allows for the precise three-dimensional positioning of substituents, a critical factor for optimizing interactions with biological targets.[1] Furthermore, the basic nitrogen atom provides a versatile handle for modulating aqueous solubility and lipophilicity, key parameters in establishing favorable pharmacokinetic profiles.[3] The ability to functionalize the piperidine ring at various positions makes it an exceptionally adaptable scaffold for designing novel therapeutics targeting a wide range of diseases, including those affecting the central nervous system (CNS) and various cancers.[4][5]
This guide focuses on a plausible synthetic pathway and characterization of 2-substituted piperidines, providing a robust template for researchers working with novel derivatives like 2-[(Tert-butylsulfanyl)methyl]piperidine.
A Representative Synthetic Pathway
The synthesis of 2-[(alkylsulfanyl)methyl]piperidines can be logically approached from commercially available 2-piperidinemethanol. The strategy involves three key stages: protection of the reactive secondary amine, activation of the primary alcohol for substitution, and subsequent displacement with a thiol nucleophile, followed by deprotection. This approach provides excellent control over the chemical transformations and is amenable to a wide range of substrates.
Experimental Protocols
The following protocols are representative and may require optimization for specific substrates and scales.
This initial step protects the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent steps.
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Reagents: 2-Piperidinemethanol (1.0 eq.), Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.), Triethylamine (Et₃N, 3.5 eq.), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-piperidinemethanol (e.g., 3.0 g, 26.0 mmol) in DCM (100 mL) in a round-bottom flask equipped with a magnetic stirrer.[6]
-
Add triethylamine (e.g., 14.5 mL, 104 mmol) to the solution.[6]
-
Add di-tert-butyl dicarbonate (e.g., 6.8 g, 31.2 mmol) portion-wise at room temperature.[6]
-
Stir the reaction mixture for 16 hours at room temperature.
-
Quench the reaction by adding water (70 mL). Separate the organic layer.
-
Wash the organic layer with water (2 x 50 mL) and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as an oil that can be used without further purification.[6]
-
The hydroxyl group is converted to a p-toluenesulfonate (tosylate), an excellent leaving group for nucleophilic substitution. This conversion proceeds with retention of stereochemistry at the C-2 position.[7][8]
-
Reagents: N-Boc-2-piperidinemethanol (1.0 eq.), p-Toluenesulfonyl chloride (TsCl, 1.2 eq.), Pyridine (as solvent and base) or Triethylamine (1.5 eq.) in DCM.
-
Procedure:
-
Dissolve N-Boc-2-piperidinemethanol (1.0 eq.) in anhydrous DCM (10 volumes) and cool the solution to 0 °C in an ice bath.[9]
-
Slowly add pyridine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.).[9]
-
Stir the reaction at 0 °C for 4 hours, monitoring progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 2 hours.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl solution (to remove pyridine), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate may be purified by flash column chromatography on silica gel.
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This is the key bond-forming step, where the tosylate leaving group is displaced by the tert-butylthiolate nucleophile in an Sₙ2 reaction to form the thioether linkage.[10][11]
-
Reagents: N-Boc-2-(tosyloxymethyl)piperidine (1.0 eq.), Sodium tert-butylthiolate (NaS(t-Bu), 1.5 eq.), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the tosylate intermediate (1.0 eq.) in anhydrous DMF in a flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add sodium tert-butylthiolate (1.5 eq.) to the solution. Note: Sodium tert-butylthiolate can be prepared by reacting tert-butyl mercaptan with sodium hydride in anhydrous THF.
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Stir the mixture at room temperature for 12-18 hours, monitoring by TLC. Gentle heating (e.g., 50 °C) may be required to drive the reaction to completion.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).
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Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
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The final step involves the removal of the Boc protecting group under acidic conditions to yield the free secondary amine.
-
Reagents: Boc-protected intermediate (1.0 eq.), Trifluoroacetic acid (TFA) or 4M HCl in Dioxane, DCM.
-
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 eq.) in DCM (10 volumes).
-
Add an excess of TFA (e.g., 5-10 equivalents) or a solution of 4M HCl in dioxane.
-
Stir the solution at room temperature for 1-4 hours until TLC indicates complete consumption of the starting material.
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify with 1M NaOH solution to a pH > 10.
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Extract the free amine product with DCM or ethyl acetate (3 x volumes).
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Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product. If the hydrochloride salt is desired, the concentrated solution from step 4 can be triturated with diethyl ether to precipitate the salt.
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Structural Characterization
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques. Below are the expected spectral characteristics for a compound such as 2-[(tert-butylsulfanyl)methyl]piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation. The piperidine ring protons typically appear as a series of complex multiplets in the 1.2-3.5 ppm range.
| Table 1: Representative ¹H and ¹³C NMR Data | | :--- | :--- | | ¹H NMR (400 MHz, CDCl₃) | Expected Chemical Shift (δ, ppm) and Multiplicity | | Piperidine H-2 | ~2.8 - 3.0 (m) | | Piperidine H-6 (axial) | ~2.6 - 2.7 (dt) | | Piperidine H-6 (equatorial) | ~3.0 - 3.2 (d) | | -CH₂-S- | ~2.5 - 2.7 (m, 2H) | | Piperidine ring CH₂ (H-3, H-4, H-5) | ~1.2 - 1.9 (m, 6H) | | S-C(CH₃)₃ | ~1.35 (s, 9H) | | N-H | ~1.5 - 2.5 (br s, 1H) | | ¹³C NMR (101 MHz, CDCl₃) | Expected Chemical Shift (δ, ppm) | | Piperidine C-2 | ~58 - 60 | | Piperidine C-6 | ~46 - 48 | | -CH₂-S- | ~38 - 40 | | S-C (CH₃)₃ | ~42 - 44 | | S-C(C H₃)₃ | ~30 - 32 | | Piperidine C-4 | ~25 - 27 | | Piperidine C-3, C-5 | ~24 - 26 |
Note: These are estimated values based on analogous structures. Actual shifts and coupling constants will vary.[12][13][14]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. Under soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. Electron Ionization (EI) will produce more fragmentation.[15]
| Table 2: Expected Mass Spectrometry Data for C₁₀H₂₁NS | | :--- | :--- | | Analysis | Expected m/z Value | | Molecular Formula | C₁₀H₂₁NS | | Molecular Weight | 187.35 g/mol | | ESI-MS ([M+H]⁺) | 188.15 | | Key EI-MS Fragments | Fragment Structure | | m/z 130 | [M - C₄H₉]⁺ (Loss of tert-butyl radical) | | m/z 84 | [Piperidine ring fragment]⁺ | | m/z 57 | [C₄H₉]⁺ (tert-butyl cation) |
Characteristic fragmentation of piperidines under EI-MS often involves α-cleavage, where the bond adjacent to the nitrogen is broken, leading to the loss of the largest substituent at the α-carbon and the formation of a stable iminium ion.[15][16]
Conclusion and Outlook
While direct information on 2-[(Tert-butylsulfanyl)methyl]piperidine is scarce, its structure is readily accessible through established synthetic methodologies. The protocols and characterization data outlined in this guide provide a solid foundation for the synthesis and validation of this and other novel 2-substituted piperidine analogs. Given the proven success of the piperidine scaffold in drug discovery, such derivatives represent valuable building blocks for developing next-generation therapeutics.[2][4] Further research into their biological activity is warranted and will be greatly facilitated by the robust chemical synthesis framework presented herein.
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